InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D
. Bicalutamide O-beta-D-glucuronide is a significant metabolite of bicalutamide, a nonsteroidal anti-androgen primarily used in the treatment of prostate cancer. Bicalutamide itself is a racemic mixture consisting of two enantiomers: (R)-bicalutamide, which exhibits anti-androgenic activity, and (S)-bicalutamide, which is largely inactive. The glucuronide conjugate is formed through metabolic processes in the liver and kidneys, primarily via glucuronidation, which enhances the compound's solubility and facilitates its excretion from the body.
Bicalutamide was first introduced as a therapeutic agent for prostate cancer and is marketed under the brand name Casodex. It has been extensively studied for its pharmacokinetics and pharmacodynamics, particularly regarding its metabolism and the role of UDP-glucuronosyltransferase enzymes in forming its glucuronide conjugates .
Bicalutamide O-beta-D-glucuronide is classified as a metabolite of bicalutamide and falls under the category of anti-androgens. It is synthesized endogenously in human tissues following the administration of bicalutamide.
The synthesis of bicalutamide involves several chemical reactions that transform starting materials into the final product. A notable method includes the reaction of 3-trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation to yield N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide. The subsequent opening of the epoxide ring with 4-fluorothiophenol leads to the formation of bicalutamide .
Bicalutamide O-beta-D-glucuronide has a complex molecular structure characterized by its glucuronidated form.
The structural features include:
The primary reaction involving bicalutamide O-beta-D-glucuronide is its formation through glucuronidation.
Bicalutamide functions as an androgen receptor antagonist, blocking the action of male hormones that stimulate prostate cancer growth.
Bicalutamide O-beta-D-glucuronide exhibits distinct physical and chemical properties relevant to its function and metabolism.
Bicalutamide O-beta-D-glucuronide serves several scientific purposes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4